molecular formula C14H9NO2S B6390691 6-[Benzo(b)thiophen-2-yl]picolinic acid CAS No. 1261965-20-1

6-[Benzo(b)thiophen-2-yl]picolinic acid

Cat. No.: B6390691
CAS No.: 1261965-20-1
M. Wt: 255.29 g/mol
InChI Key: OCOSBYXBSYRJFF-UHFFFAOYSA-N
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Description

6-[Benzo(b)thiophen-2-yl]picolinic acid is a heterocyclic compound that features both a benzo[b]thiophene and a picolinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[Benzo(b)thiophen-2-yl]picolinic acid typically involves the formation of the benzo[b]thiophene ring followed by its attachment to the picolinic acid moiety. One common method involves the use of aryne intermediates with alkynyl sulfides to form the benzo[b]thiophene ring . The reaction conditions often include the use of solvents like dichloromethane (DCM) and methanol (MeOH) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-[Benzo(b)thiophen-2-yl]picolinic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzo[b]thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂) are used.

    Substitution: Reagents like bromine (Br₂) or chlorinating agents can be used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.

Scientific Research Applications

6-[Benzo(b)thiophen-2-yl]picolinic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[Benzo(b)thiophen-2-yl]picolinic acid is unique due to its combined structural features of both benzo[b]thiophene and picolinic acid. This dual functionality allows it to participate in a wider range of chemical reactions and biological activities compared to its individual components.

Properties

IUPAC Name

6-(1-benzothiophen-2-yl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2S/c16-14(17)11-6-3-5-10(15-11)13-8-9-4-1-2-7-12(9)18-13/h1-8H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCOSBYXBSYRJFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=NC(=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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